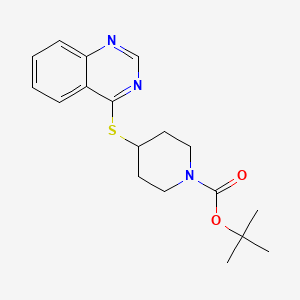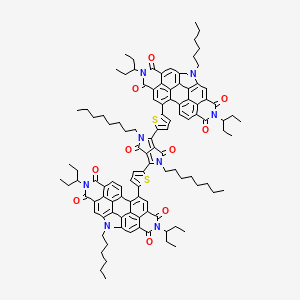
2,6-Dimethylphenyl 3-(furan-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of acrylates, which are esters derived from acrylic acid This compound features a furan ring, a phenyl ring with two methyl groups at the 2 and 6 positions, and an acrylate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl Halide: 2,6-Dimethylphenyl bromide or iodide
Organoboron Compound: 3-(furan-2-yl)boronic acid
Catalyst: Palladium(0) complex, such as Pd(PPh₃)₄
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch reactors. The use of microwave irradiation can also enhance reaction rates and yields .
化学反応の分析
Types of Reactions
2,6-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of 2,6-Dimethylphenyl 3-(furan-2-yl)propan-1-ol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2,6-Dimethylphenyl 3-(furan-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用機序
The mechanism of action of 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate depends on its specific application. In biological systems, it may interact with cellular targets through various pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA to induce cell death.
類似化合物との比較
Similar Compounds
3-(Furan-2-yl)acrylohydrazide: Similar structure with a hydrazide group instead of an ester group.
2-Hydroxyethyl 2-(furan-2-yl(hydroxy)methyl)acrylate: Contains a hydroxyl group and is used in the synthesis of healable polyurethanes.
Uniqueness
2,6-Dimethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both a furan ring and a dimethyl-substituted phenyl ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
(2,6-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-3-6-12(2)15(11)18-14(16)9-8-13-7-4-10-17-13/h3-10H,1-2H3/b9-8+ |
InChIキー |
JHECSWASNJDHQZ-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=CO2 |
正規SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)


![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)


